388-Fold Lower NET Inhibitory Potency Compared to Atomoxetine: Defining the Pharmacological Divergence
N-Methyl-3-phenoxy-3-phenyl-propylamine hydrochloride (desmethyl-atomoxetine) exhibits an IC50 of 1.94 × 10³ nM (1,940 nM) for inhibition of [³H]norepinephrine binding to the norepinephrine transporter (NET) in rat synaptosomes [1]. In contrast, the parent drug atomoxetine displays a Ki of 5 nM for human NET in recombinant cell lines, representing a 388-fold difference in potency [2]. This quantitative divergence establishes that the desmethyl impurity is not merely a weaker analog but a mechanistically distinct tool for investigating the structural requirements for NET binding, as the loss of the N-methyl group dramatically reduces transporter affinity.
| Evidence Dimension | Norepinephrine transporter (NET) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1,940 nM (1.94 × 10³ nM) |
| Comparator Or Baseline | Atomoxetine Ki = 5 nM |
| Quantified Difference | 388-fold lower potency (target compound vs. atomoxetine) |
| Conditions | Target: [³H]norepinephrine binding in rat synaptosomes; Comparator: recombinant human NET in cell lines |
Why This Matters
For pharmacologists conducting structure-activity relationship (SAR) studies, the 388-fold potency gap quantifies the critical role of N-methyl substitution in target engagement, making this impurity a valuable negative control and a tool for validating transporter binding models.
- [1] BindingDB Entry BDBM50063547. IC50 data for N-methyl-3-phenoxy-3-phenylpropylamine at norepinephrine transporter. View Source
- [2] In Vitro and In Vivo Atomoxetine Affinity for the Norepinephrine Transporter with Comparison to Other Monoamine Transporters. PMC, 2025. View Source
